N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a thiazolopyridazine core, and an acetamide group, which collectively contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might interact with the microtubule network, which plays a crucial role in cell division and could therefore affect the proliferation of cancer cells.
Result of Action
Similar compounds have been found to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and thiazolopyridazine cores, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Benzodioxole Core: This can be achieved by cyclizing catechol with formaldehyde under acidic conditions.
Formation of Thiazolopyridazine Core: This involves the condensation of appropriate thioamides and hydrazines, followed by cyclization.
Coupling and Functionalization: The benzodioxole and thiazolopyridazine intermediates are coupled using palladium-catalyzed cross-coupling reactions, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Amuvatinib Derivatives: Compounds like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities and have similar anticancer properties.
Indole-Based Compounds: These compounds also exhibit anticancer activity and share some structural features with the benzodioxole moiety.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is unique due to its combination of a benzodioxole moiety and a thiazolopyridazine core, which confer distinct chemical and biological properties. Its ability to target glucose-starved tumor cells and inhibit mitochondrial function sets it apart from other compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-24-20-21(31-13)19(15-5-3-2-4-6-15)25-26(22(20)28)11-18(27)23-10-14-7-8-16-17(9-14)30-12-29-16/h2-9H,10-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTRYEAJZPPUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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